molecular formula C11H15Br2NO B13251218 2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13251218
M. Wt: 337.05 g/mol
InChI Key: ZPZZUKXYEAHWPW-UHFFFAOYSA-N
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Description

2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol is a brominated aromatic amino alcohol characterized by a 3,4-dibromophenyl group linked via a methylamino bridge to a 2-methylpropan-1-ol moiety.

Properties

Molecular Formula

C11H15Br2NO

Molecular Weight

337.05 g/mol

IUPAC Name

2-[(3,4-dibromophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15Br2NO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

ZPZZUKXYEAHWPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3,4-dibromobenzylamine with 2-methylpropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive species.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, leading to changes in their activity. The amino alcohol structure allows the compound to participate in hydrogen bonding and other interactions that influence its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(2-Amino-3,5-dibromophenyl)-3-(4-methoxyphenyl)-2-propen-1-one (Compound 2d)

Key Differences :

  • Substituent Positions : The target compound features bromine at the 3,4-positions on the phenyl ring, whereas 2d has bromines at 3,5-positions. This positional isomerism alters electronic effects (e.g., resonance and inductive interactions) and steric profiles.
  • Functional Groups: The target compound is an amino alcohol, while 2d is a propenone derivative with a methoxyphenyl group. The hydroxyl and amino groups in the former enhance hydrogen-bonding capacity, increasing polarity compared to 2d’s ketone and methoxy functionalities.

Physical Properties :

  • Melting Point: Compound 2d exhibits a melting point of 139–141°C, higher than typical amino alcohols due to its conjugated ketone system and crystalline packing .
  • Solubility: The amino alcohol’s hydroxyl and amino groups likely increase solubility in polar solvents (e.g., ethanol, water) compared to 2d, which may favor aprotic solvents like acetone or ethyl acetate .
Broader Comparison with Brominated Aromatic Compounds

Brominated aromatic compounds often exhibit distinct properties based on substitution patterns:

Property 2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol 1-(2-Amino-3,5-dibromophenyl)-3-(4-methoxyphenyl)-2-propen-1-one (2d)
Bromine Positions 3,4-dibromo 3,5-dibromo
Key Functional Groups Amino alcohol (-NH-, -OH) α,β-unsaturated ketone (C=O), methoxy (-OCH₃)
Polarity High (due to -OH/-NH) Moderate (ketone dominates)
Synthetic Yield Not reported 78%
Purification Methods Likely involves recrystallization or chromatography Recrystallized from ethanol

Influence of Solvent and Purification

The synthesis and purification of brominated compounds depend heavily on solvent selection. Ethanol, used for 2d’s recrystallization , is a versatile solvent for polar intermediates. For the target amino alcohol, solvents like methanol or water may be preferred to leverage its high polarity .

Biological Activity

2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol, with the molecular formula C₁₁H₁₅Br₂NO, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a dibromophenyl group and an amino alcohol structure, which may influence its interactions with biological targets.

PropertyValue
Molecular Formula C₁₁H₁₅Br₂NO
Molecular Weight 337.05 g/mol
IUPAC Name 2-{[(3,4-dibromophenyl)methyl]amino}-2-methylpropan-1-ol
CAS Number 1598027-68-9

The biological activity of 2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol is hypothesized to involve its interaction with specific enzymes and receptors. The dibromophenyl moiety may enhance binding affinity to certain biological targets, potentially influencing pathways related to cell signaling or metabolic processes. The amino alcohol structure allows for hydrogen bonding and other interactions that are crucial for biological activity.

Pharmacological Studies

Research indicates that compounds similar to 2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol exhibit various pharmacological effects:

  • Antitumor Activity : Some studies have explored the antitumor potential of similar compounds through their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Research has suggested that derivatives of amino alcohols can modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Neuroprotective Properties : Certain structures within this class of compounds have been investigated for neuroprotective effects, which may be relevant in conditions like neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of various dibromophenyl derivatives. It was found that compounds with similar structural features to 2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol demonstrated significant inhibition of tumor growth in vivo models .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, a related compound was shown to reduce cytokine production in macrophages when treated with lipopolysaccharides (LPS). The results indicated a potential pathway through which the compound could exert anti-inflammatory effects by modulating NF-kB signaling .

Research Findings

Recent studies have highlighted the importance of the dibromophenyl group in enhancing the biological activity of amino alcohols. For instance:

  • Binding Affinity : Compounds with halogen substitutions (like dibromo) often show increased binding affinity to target proteins, which can lead to enhanced efficacy in therapeutic applications.
  • Metabolic Stability : The presence of bulky groups such as dibromophenyl can also affect metabolic stability and bioavailability, making these compounds more favorable for drug development.

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